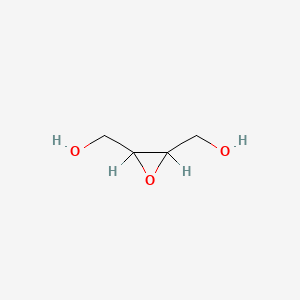

2,3-Oxiranedimethanol

Description

Contextual Significance of Vicinal Diols and Epoxides in Synthetic Organic Chemistry

Vicinal diols, also known as 1,2-diols or glycols, are organic compounds containing two hydroxyl (-OH) groups attached to adjacent carbon atoms. fiveable.mewikipedia.org These structures are of significant importance in synthetic organic chemistry, serving as crucial intermediates in the synthesis of a wide array of valuable compounds, including sugars and glycols. fiveable.me The close proximity of the two hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which influences their physical and chemical properties. fiveable.me One of the primary methods for synthesizing vicinal diols is through the hydroxylation of alkenes, a reaction that adds a hydroxyl group to each carbon of the double bond. fiveable.mechemistrysteps.com Reagents like osmium tetroxide (OsO4) and potassium permanganate (B83412) are commonly used for this transformation. wikipedia.org

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain, approximately 25 kcal/mol. masterorganicchemistry.com This inherent reactivity makes them valuable precursors in organic synthesis. masterorganicchemistry.com Unlike other ethers that require harsh conditions for cleavage, epoxides readily undergo ring-opening reactions under both acidic and basic conditions. masterorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis of epoxides, for instance, proceeds under mild conditions to yield trans-1,2-diols. masterorganicchemistry.comlibretexts.org The reaction involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. libretexts.org Similarly, epoxides can be cleaved with aqueous base to form vicinal diols. masterorganicchemistry.com The synthesis of epoxides is often achieved through the reaction of alkenes with a peroxyacid, such as m-CPBA, or by treating halohydrins with a base. chemistrysteps.commasterorganicchemistry.com

The interconversion between vicinal diols and epoxides is a fundamental transformation in organic synthesis. Vicinal diols can be formed from the hydrolysis of epoxides, and conversely, epoxides can be synthesized from alkenes, which can be prepared from vicinal diols. fiveable.memasterorganicchemistry.com This relationship underscores their collective importance as versatile building blocks for constructing complex molecules.

Evolution of Research Trajectories Pertaining to 2,3-Oxiranedimethanol

Research concerning this compound has evolved, with significant focus on its synthesis and enzymatic transformations. A notable area of investigation has been the chemo-enzymatic synthesis of its derivatives. For instance, researchers have successfully synthesized glucosyl derivatives of this compound using glycosidases and lipases. livedna.net This approach leverages the high yields achievable with thermophilic glycosidases and the diastereoselectivity and regioselectivity of lipases to produce selectively deprotected products that are valuable for further chemical modifications. livedna.netresearchgate.net

Another key research direction has been the enzymatic hydrolysis of meso-2,3-oxiranedimethanol diesters to produce optically pure epoxy alcohols. researchgate.net This method provides an alternative to the Sharpless asymmetric epoxidation for accessing chiral epoxy alcohols. researchgate.net Studies have systematically investigated the influence of various parameters on these lipase-catalyzed hydrolyses, including the ester chain length, the choice of enzyme, and physical reaction conditions. researchgate.netresearchgate.net By optimizing these variables, it is possible to achieve efficient hydrolysis of meso-oxiranedimethanol diesters to yield alcohols in good chemical yield and high enantiomeric excess. researchgate.net These chiral products can then be converted into synthetically useful aldehydes. researchgate.net

Furthermore, research has explored the synthesis of this compound and its derivatives from readily available achiral precursors. researchgate.netresearchgate.net For example, cis-2,3-epoxybutane-1,4-diol can be obtained by the epoxidation of commercially available cis-2-butene-1,4-diol. researchgate.net These synthetic efforts, coupled with enzymatic resolutions, provide access to both enantiomeric series of chiral building blocks derived from this compound. researchgate.net The development of these synthetic and enzymatic methodologies highlights the ongoing interest in this compound as a versatile platform for the preparation of valuable chiral intermediates.

Conceptualization of this compound as a Fundamental Chiral Building Block

This compound is increasingly recognized as a fundamental chiral building block in synthetic organic chemistry. Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other complex target molecules. buchler-gmbh.com The demand for such building blocks is driven by the fact that the biological activity of many compounds is dependent on their stereochemistry.

The utility of this compound as a chiral precursor stems from its bifunctional nature, possessing both an epoxide ring and two hydroxyl groups. This combination of reactive sites allows for a variety of stereocontrolled transformations. The epoxide can be opened by a range of nucleophiles, while the hydroxyl groups can be selectively protected or functionalized. Enzymatic methods, particularly lipase-catalyzed hydrolysis of its meso-diesters, have proven highly effective in accessing optically pure derivatives of this compound. researchgate.net This enzymatic approach provides a practical alternative to other asymmetric synthesis methods for generating chiral epoxy alcohols. researchgate.netnih.gov

These enantiomerically enriched products, such as (2S, 3R)-4-butyryloxy-2,3-epoxybutan-1-ol, serve as valuable starting materials for the synthesis of more complex chiral molecules. researchgate.net The ability to access both enantiomers of these building blocks from a single meso-precursor through enzymatic resolution further enhances the versatility of this compound in asymmetric synthesis. researchgate.netresearchgate.net Consequently, it is considered an indispensable tool for chemists engaged in drug discovery and the development of new materials. ambeed.comevitachem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H8O3 |

| Molecular Weight | 104.105 g/mol |

| Density | 1.278 g/cm³ |

| Boiling Point | 236.2°C at 760 mmHg |

| Flash Point | 96.7°C |

| Index of Refraction | 1.483 |

| CAS Number | 4440-87-3 |

Source: chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)oxiran-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-3-4(2-6)7-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENWRXZLRDTNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884071 | |

| Record name | 2,3-Oxiranedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-87-3 | |

| Record name | 2,3-Oxiranedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4440-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Oxiranedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Oxiranedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Oxiranedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane-2,3-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Oxiranedimethanol and Its Derivatives

Chemo-Enzymatic Approaches to 2,3-Oxiranedimethanol Functionalization

Chemo-enzymatic strategies, which combine the strengths of both chemical and enzymatic catalysts, have emerged as powerful tools for the synthesis of complex molecules derived from this compound. nih.gov This synergistic approach harnesses the exceptional regio- and stereoselectivity of enzymes for delicate transformations while utilizing traditional chemical methods for robust bond formations. nih.gov The result is often a more streamlined and efficient synthesis of target molecules. nih.gov

Glycosidase-Catalyzed Transformations Involving this compound

Glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, can also be employed in reverse to form these linkages, a process known as transglycosylation. researchgate.net This enzymatic glycosylation offers a high degree of stereocontrol at the anomeric center, making it a valuable method for the synthesis of glycosides. researchgate.net The use of thermophilic glycosidases, in particular, has proven effective in the synthesis of glucosyl derivatives of this compound, yielding products that are useful for further chemical elaboration. researchgate.netresearchgate.net

The chemo-enzymatic synthesis of monoglucosyl derivatives of this compound has been successfully achieved. researchgate.netresearchgate.net This process utilizes glycosidases to introduce a glucose moiety onto the this compound framework with high regio- and enantioselectivity. The resulting selectively deprotected products are valuable intermediates for the synthesis of more complex molecules. researchgate.net The combination of highly efficient thermophilic glycosidases with the diastereoselectivity and regioselectivity of lipases allows for the production of these valuable materials. researchgate.net

Lipase-Mediated Reactions of this compound Esters

Lipases are a class of enzymes widely used in organic synthesis due to their ability to catalyze the hydrolysis and synthesis of esters with high selectivity. nih.govmdpi.com These enzymes are particularly valuable for the kinetic resolution of racemic mixtures and the asymmetric modification of prochiral substrates. nih.govmdpi.com In the context of this compound, lipases have been instrumental in the enantioselective hydrolysis of its diesters and the regio- and enantioselective esterification of its precursors. researchgate.net

The enantioselective hydrolysis of meso-oxiranedimethanol diesters using lipases is a key strategy for producing optically pure epoxy alcohols. researchgate.net This "asymmetrization" of a meso compound involves the selective hydrolysis of one of the two ester groups, leading to a chiral half-ester. chimia.ch A variety of microbial and porcine-derived lipases have been screened for this transformation, revealing that the chain length of the ester substituent significantly impacts the efficiency and enantioselectivity of the hydrolysis. researchgate.net This approach provides a versatile method for accessing both enantiomeric series of the resulting chiral alcohols from a single enzymatic reaction. researchgate.net

Below is a table summarizing the results of lipase-catalyzed hydrolysis of various meso-oxiranedimethanol diesters:

| Enzyme Source | Substrate (meso-diester) | Product (chiral half-ester) | Enantiomeric Excess (ee) | Reference |

| Porcine Pancreatic Lipase (B570770) | cis-2,3-Epoxybutane-1,4-diol dibutyrate | (2S, 3R)-4-Butyryloxy-2,3-epoxybutan-1-ol | High | researchgate.net |

| Microbial Lipases | Various meso-oxiranedimethanol diesters | Corresponding chiral hydroxy esters | Varies with ester chain length | researchgate.net |

| Pig Liver Esterase | Dimethyl succinates | (R)- and (S)-methyl esters | High | rsc.org |

This table is for illustrative purposes and specific ee values can vary based on reaction conditions.

Lipases can also catalyze the reverse reaction, esterification, with high regio- and enantioselectivity. mdpi.com This is particularly useful for the selective acylation of diols and other polyol precursors of this compound. By carefully selecting the lipase and reaction conditions, it is possible to acylate a specific hydroxyl group in a prochiral or racemic precursor, leading to valuable chiral building blocks. researchgate.net Transesterification, another lipase-mediated reaction, allows for the exchange of acyl groups, providing further avenues for the synthesis of diverse this compound derivatives. researchgate.net

The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on the reaction conditions. researchgate.net Key parameters that can be "tuned" to optimize the outcome include the choice of solvent, the structure of the substrate (e.g., the chain length of the ester), and the specific lipase used. researchgate.netdeepdyve.com

Influence of Solvent: The polarity of the organic solvent has a significant impact on lipase activity. deepdyve.com Generally, lipases exhibit low activity in polar solvents (log P < 2), moderate activity in solvents with a log P between 2 and 4, and high activity in nonpolar solvents (log P > 4). deepdyve.com The use of aqueous micellar media, sometimes with additives like trifluorotoluene, has also been shown to enable efficient lipase-catalyzed esterifications. nsf.govnih.gov In some cases, solvent-free systems using a eutectic mixture of the substrates can be employed, offering a greener alternative. d-nb.info

Influence of Substrate Structure: The structure of the substrate, particularly the chain length of the acyl group in diesters, can be adjusted to achieve optimal enantiomeric enrichment for a specific lipase. researchgate.net This "tuning" of the substrate allows for a more versatile approach to optimizing the enzymatic hydrolysis. researchgate.net

The following table highlights the effect of reaction parameters on lipase-catalyzed reactions:

| Parameter | Effect on Reaction | Example | Reference |

| Solvent Polarity | Influences enzyme activity and stability. | Higher activity in non-polar solvents. | deepdyve.comfrontiersin.org |

| Substrate Chain Length | Can be "tuned" for optimal enantioselectivity. | Different ester chain lengths in meso-oxiranedimethanol diesters. | researchgate.net |

| Enzyme Choice | Different lipases exhibit varying selectivity. | Screening of microbial and porcine lipases. | researchgate.net |

| Temperature | Affects reaction rate and enzyme stability. | Optimization of temperature for esterification. | d-nb.infofrontiersin.org |

| Water Activity (aw) | Crucial for reactions in non-aqueous media. | Optimal aw enhances esterification in eutectic mixtures. | d-nb.info |

Elucidation and Control of Stereochemistry in 2,3 Oxiranedimethanol Systems

Intrinsic Stereochemical Properties of 2,3-Oxiranedimethanol

This compound possesses a unique stereochemical landscape defined by the presence of multiple chiral centers and the resulting potential for various stereoisomeric forms.

The this compound molecule contains two chiral centers at the C2 and C3 positions of the oxirane ring. researchgate.net Each of these carbon atoms is bonded to four different substituents: the other carbon of the oxirane ring, a hydrogen atom, the oxygen atom of the oxirane ring, and a hydroxymethyl group. The presence of two chiral centers means that this compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. savemyexams.comscribd.com

The absolute configuration of each chiral center is assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgstackexchange.com The four substituents attached to each chiral carbon are ranked according to atomic number, with higher atomic numbers receiving higher priority. uomustansiriyah.edu.iq The molecule is then oriented so that the lowest-priority group is pointing away from the viewer. If the sequence from the highest to the second-highest to the third-highest priority group is clockwise, the configuration is R. If the sequence is counterclockwise, the configuration is S. libretexts.org

Table 1: Cahn-Ingold-Prelog Priority Assignment for Substituents on C2 of this compound

| Priority | Substituent Group | Basis for Assignment |

| 1 | -O- (in oxirane ring) | Highest atomic number directly attached to the chiral center. |

| 2 | -CH(OH)- (C3) | Carbon attached to another carbon and an oxygen. |

| 3 | -CH₂OH | Carbon attached to one oxygen. |

| 4 | -H | Lowest atomic number. |

The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. oregonstate.edumasterorganicchemistry.com For this compound, the (2R,3R) and (2S,3S) isomers are one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgutdallas.edu In the context of this compound, the relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. For instance, (2R,3R)-2,3-oxiranedimethanol is a diastereomer of (2R,3S)-2,3-oxiranedimethanol and (2S,3R)-2,3-oxiranedimethanol. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can be exploited for their separation. researchgate.net

The cis and trans nomenclature is also used to describe the relative stereochemistry of the substituents on the oxirane ring. In the cis isomer, the two hydroxymethyl groups are on the same side of the ring plane, corresponding to the (2R,3S) and (2S,3R) configurations (a meso compound if the substituents were identical). chemspider.com The trans isomer has the hydroxymethyl groups on opposite sides, corresponding to the (2R,3R) and (2S,3S) enantiomeric pair. researchgate.net

Table 2: Stereoisomers of this compound

| Configuration | Stereochemical Relationship to (2R,3R) | Isomer Type |

| (2R,3R) | - | trans |

| (2S,3S) | Enantiomer | trans |

| (2R,3S) | Diastereomer | cis (meso) |

| (2S,3R) | Diastereomer | cis (meso) |

Stereoselective Transformations of this compound

Controlling the stereochemical outcome of reactions involving this compound is paramount for the synthesis of enantiomerically pure target molecules. Various strategies have been developed to achieve high levels of stereoselectivity.

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of this compound, this often involves the enzymatic hydrolysis of its diester derivatives.

Lipases are commonly employed enzymes for this purpose due to their ability to selectively hydrolyze one enantiomer of an ester at a much faster rate than the other. researchgate.net For example, porcine pancreatic lipase (B570770) (PPL) has been used in the hydrolysis of esters of this compound. researchgate.net The selectivity of the hydrolysis can be influenced by the solvent system. For instance, in neat organic solvents or organic-aqueous biphasic systems, the (+)-cis oxirane acetate (B1210297) was selectively hydrolyzed, while in monophasic organic-aqueous systems and buffer solutions, the hydrolysis of the (+)-trans substrate was preferred. researchgate.net This differential reactivity allows for the separation of the unreacted, enantioenriched ester from the hydrolyzed, enantioenriched diol. mdpi.com The enantiomeric excess (ee) of the products is a measure of the success of the resolution. masterorganicchemistry.com

Table 3: Factors Influencing Lipase-Catalyzed Kinetic Resolution of this compound Esters

| Factor | Effect on Resolution | Reference |

| Enzyme Choice | Different lipases exhibit varying enantioselectivities. | researchgate.net |

| Solvent System | Can invert the enantiopreference of the enzyme. | researchgate.net |

| Ester Group | The size and nature of the acyl group can affect reaction rates. | researchgate.net |

| Temperature | Influences enzyme activity and stability, affecting enantioselectivity. | mdpi.com |

Achieving high enantiomeric excess (ee) in the synthesis of this compound derivatives is a key objective in asymmetric synthesis. masterorganicchemistry.comharvard.edu Several strategies are employed to this end:

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of allylic alcohols is a cornerstone of enantioselective synthesis and can be adapted to produce chiral epoxides. wikipedia.org While not a direct synthesis of this compound, the principles can be applied to related precursors.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. ub.edu For instance, a chiral precursor derived from a natural source could be chemically transformed into a specific enantiomer of this compound or its derivative.

Enzymatic Desymmetrization: This strategy involves the use of enzymes to selectively react with one of two prochiral groups in a meso or prochiral substrate. For example, the enzymatic hydrolysis of meso-cis-2,3-epoxybutane-1,4-diol diesters can yield optically pure epoxy alcohols. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.orgunipd.it This can be achieved through chemoenzymatic processes where a lipase performs the resolution and a chemical catalyst facilitates the racemization. nih.gov

Unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The use of chiral shift reagents, such as europium complexes, can induce diastereomeric interactions with the enantiomers of a chiral compound, leading to the separation of their signals in the NMR spectrum. harvard.edu This allows for the determination of enantiomeric excess. Furthermore, detailed analysis of coupling constants and nuclear Overhauser effects (NOE) can provide information about the relative stereochemistry.

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

Chiroptical methods, such as circular dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the chiral nature of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum to that of known compounds or to theoretical calculations.

In some cases, chemical derivatization is used to facilitate stereochemical analysis. For example, reaction with a chiral derivatizing agent, such as Mosher's acid, converts a pair of enantiomers into a pair of diastereomers, which can then be distinguished by NMR or chromatography. nih.gov

Chiroptical Techniques (e.g., Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules. For this compound, which exists as a pair of enantiomers for both the cis and trans isomers, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful methods for stereochemical assignment. biotools.usrsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While simple epoxy alcohols like this compound lack strong chromophores for conventional CD analysis, derivatization with a chromophoric group can induce a measurable CD signal. A widely used technique is the Exciton-Coupled Circular Dichroism (ECCD) method. In this approach, the diol functionality of this compound can be derivatized with chromophores, such as porphyrins, which then interact through space. The sign of the resulting bisignate CD signal (Cotton effect) is directly related to the absolute configuration of the stereocenters. researchgate.netsoton.ac.uk This method has proven to be rapid, sensitive, and reliable for determining the absolute configuration of various epoxy alcohols. researchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light. A key advantage of VCD is that it probes the chirality of the entire molecule through its vibrational transitions, and derivatization is often not necessary. The experimental VCD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration. schrodinger.comrsc.org To determine the absolute configuration, the experimental VCD spectrum is compared to the theoretically calculated spectrum for one of the enantiomers (e.g., the (2R,3R)-isomer). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. biotools.usschrodinger.com

Table 2: General Principles of Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application to this compound |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. | Requires derivatization with a chromophore. The Exciton-Coupled CD (ECCD) method is particularly useful. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Direct analysis of the underivatized molecule is possible. Comparison of experimental and calculated spectra determines the absolute configuration. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net For a chiral molecule like this compound, obtaining a single crystal of sufficient quality allows for the precise determination of the spatial arrangement of all atoms and the stereochemical relationship between the substituents.

The determination of the absolute configuration by X-ray diffraction is possible for non-centrosymmetric space groups through the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with the electrons of the atoms in the crystal, a small phase shift occurs, which is dependent on the atomic number of the atom and the wavelength of the X-rays. This effect, known as anomalous scattering, leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The analysis of these intensity differences allows for the determination of the absolute structure of the crystal, and thus the absolute configuration of the chiral molecule.

While obtaining suitable crystals of a small, highly functionalized molecule like this compound can be challenging, derivatization can be employed to improve crystallinity. For instance, the hydroxyl groups can be esterified or converted to other functional groups that promote crystal growth. The crystal structure of such a derivative would still allow for the unambiguous determination of the absolute configuration of the core this compound skeleton. Although a crystal structure for this compound itself is not publicly available, data for related dinitro and other complex derivatives have been reported, demonstrating the utility of this technique for similar molecular frameworks. google.com

Table 3: Key Parameters in X-ray Crystallographic Analysis for Absolute Configuration

| Parameter | Description | Significance for this compound |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Must be a non-centrosymmetric space group for absolute configuration determination. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. | Provides information about the packing of the molecules in the crystal. |

| Flack Parameter | A parameter refined during the crystallographic analysis that indicates the absolute structure. | A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration. |

| Anomalous Dispersion | The scattering of X-rays with a phase shift, which is dependent on the atom type. | The physical basis for determining the absolute configuration from X-ray diffraction data. |

Table of Compound Names

| Compound Name |

| This compound |

| cis-2,3-Oxiranedimethanol |

| trans-2,3-Oxiranedimethanol |

| cis-2-methyl-2,3-epoxy-1,4-butanediol |

| 2,3-dinitro-1,4-butanediol tetranitrate |

| Porphyrins |

Advanced Spectroscopic and Structural Methodologies for Stereochemical Assignment

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, which includes its absolute configuration. researchgate.net For a chiral molecule such as this compound, obtaining a single crystal of sufficient quality enables the precise determination of the spatial arrangement of all atoms and the stereochemical relationship between its substituents.

The determination of absolute configuration through X-ray diffraction is possible for non-centrosymmetric space groups due to the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with the electrons of the atoms in the crystal, a slight phase shift occurs, which is dependent on the atomic number of the atom and the wavelength of the X-rays. This effect, referred to as anomalous scattering, results in small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The analysis of these intensity differences makes it possible to determine the absolute structure of the crystal, and consequently, the absolute configuration of the chiral molecule.

While it can be challenging to obtain suitable crystals of a small, highly functionalized molecule like this compound, derivatization can be used to enhance crystallinity. For example, the hydroxyl groups can be esterified or converted into other functional groups that encourage crystal growth. The crystal structure of such a derivative would still permit the unambiguous determination of the absolute configuration of the core this compound structure. Although a crystal structure for this compound itself is not publicly available, data for related dinitro and other complex derivatives have been reported, which demonstrates the utility of this technique for similar molecular frameworks. google.com

Table 3: Key Parameters in X-ray Crystallographic Analysis for Absolute Configuration

| Parameter | Description | Significance for this compound |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | For absolute configuration determination, a non-centrosymmetric space group is required. |

| Unit Cell Dimensions | The dimensions of the fundamental repeating unit of the crystal. | Provides information on how the molecules are packed within the crystal. |

| Flack Parameter | A parameter that is refined during crystallographic analysis and indicates the absolute structure. | A value near 0 for the correct enantiomer and near 1 for the inverted structure confirms the absolute configuration. |

| Anomalous Dispersion | The scattering of X-rays with a phase shift that is dependent on the atom type. | This is the physical basis for determining the absolute configuration from X-ray diffraction data. |

Derivatization Strategies and Synthesis of Functional Analogues of 2,3 Oxiranedimethanol

Glycosylated Derivatives of 2,3-Oxiranedimethanol

Glycosylation, the enzymatic or chemical attachment of carbohydrate units, can significantly alter the physicochemical properties of this compound, such as increasing its water solubility. rug.nl

Enzymatic Production of Mono- and Di-glucosylated this compound

A chemo-enzymatic approach has been successfully employed for the synthesis of monoglucosyl derivatives of this compound. rsc.org This method utilizes glycosidases and lipases to achieve high yields. researchgate.net Thermophilic glycosidases, in particular, have proven effective in these transformations. livedna.net The process often involves the selective deprotection of intermediates, which is facilitated by the diastereoselectivity and regioselectivity of lipases, yielding valuable materials for further chemical modifications. researchgate.net

The enzymatic glycosylation process can be influenced by several factors, including the choice of enzyme, the solvent, and the reaction conditions. For instance, the use of plasticized glass phases has been reported as a novel and efficient medium for O-glycoside synthesis. rsc.org Plant-derived glucosyltransferases have also demonstrated utility in the enantioselective glucosylation of related alcohol structures. rsc.org

Preparation and Reactivity of Ester Derivatives of this compound

Esterification of the hydroxyl groups in this compound is a common strategy to introduce a variety of functional groups. The synthesis of these ester derivatives can be accomplished through both chemical and enzymatic methods. medcraveonline.com

A range of meso-oxiranedimethanol diesters have been prepared and their hydrolysis catalyzed by various microbial and porcine-derived lipases has been studied. researchgate.net The efficiency and enantiomeric enrichment of these enzymatic hydrolyses are significantly influenced by the chain length of the ester substituent. researchgate.netresearchgate.net This allows for the "tuning" of the reaction to optimize the production of specific, optically pure epoxy alcohols. researchgate.netresearchgate.net For example, the enzymatic hydrolysis of meso-cis-2,3-epoxybutane-1,4-diol diesters can yield optically pure (2S, 3R)-4-butyryloxy-2,3-epoxybutan-1-ol. researchgate.netresearchgate.net

The reactivity of these ester derivatives is crucial for their subsequent use in synthesis. For instance, the resulting chiral epoxy alcohols can be converted into synthetically useful aldehydes in high yield. researchgate.net The choice of lipase (B570770) and reaction parameters, such as solvent, can significantly impact the conversion efficiency and enantioselectivity of the hydrolysis. researchgate.net

Table 1: Enzymatic Hydrolysis of meso-Oxiranedimethanol Diesters

| Enzyme Source | Substrate | Key Finding | Reference |

| Microbial and Porcine Lipases | meso-Oxiranedimethanol Diesters | Ester chain length influences enantiomeric enrichment. | researchgate.net |

| Lipase PS-C (Amano) | (±)-4-(tert-butyldiphenylsilyloxy)-cis-2,3-epoxy-1-butanol | Asymmetric acetylation to afford the (2R,3S)-epoxy alcohol. | researchgate.net |

| Porcine Pancreatic Lipase (PPL) | trans- and cis-(3-(benzyloxymethyl)oxiran-2-yl)methyl acetate (B1210297) | Solvent-dependent reactivity and enantioselectivity. | researchgate.net |

This table provides a summary of research findings on the enzymatic hydrolysis of this compound ester derivatives.

Ring-Opening Reactions of the Oxirane Moiety and Subsequent Transformations

The epoxide ring of this compound is susceptible to ring-opening reactions by various nucleophiles, leading to the formation of 1,2-disubstituted products. researchgate.net These reactions can be performed under acidic or basic conditions, and the regioselectivity is often dependent on the reaction conditions and the structure of the epoxide. libretexts.orglibretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, followed by nucleophilic attack. libretexts.org In asymmetric epoxides, the nucleophile preferentially attacks the more substituted carbon, a process with significant SN1 character. libretexts.org For instance, the acid-catalyzed hydrolysis of epoxides yields 1,2-diols (vicinal glycols). libretexts.org

Conversely, under basic conditions, the ring-opening follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.org The inherent strain of the three-membered ring makes epoxides reactive towards strong nucleophiles like hydroxide (B78521) ions, even though ethers are typically poor leaving groups. libretexts.org

The ring-opening of the oxirane moiety provides a versatile entry point for further chemical transformations. For example, the resulting diols can be further functionalized or used as building blocks in the synthesis of more complex molecules. A notable application is the conversion of a cyclohexene (B86901) epoxide precursor, derived from cis-1,4-butene diol, into triols through ring-opening with sulfuric acid. google.com

Covalent Conjugation of this compound with Diverse Chemical Moieties

The functional groups of this compound and its derivatives, particularly the hydroxyl and epoxide groups, allow for covalent conjugation with a wide range of chemical moieties. cytodiagnostics.com This process involves the formation of a stable, covalent bond between this compound (or its derivative) and another molecule, such as a protein, peptide, or other small organic compound. cytodiagnostics.com

Derivatization reactions, such as acylation, alkylation, and silylation, are commonly employed to facilitate this conjugation. gcms.cz For example, the hydroxyl groups can be converted into more reactive intermediates to enable coupling with various nucleophiles. Similarly, the epoxide ring can be opened by a nucleophilic group present on the molecule to be conjugated.

The choice of derivatizing reagent and reaction conditions is critical for achieving efficient and specific conjugation. gcms.cznih.gov For instance, various reagents are available for converting carboxylic acids, alcohols, and amines into derivatives suitable for conjugation. jfda-online.com This strategy allows for the creation of hybrid molecules with tailored properties, combining the structural features of this compound with the functional characteristics of the conjugated moiety.

Mechanistic Insights and Catalytic Processes Involving 2,3 Oxiranedimethanol

Elucidation of Reaction Mechanisms for 2,3-Oxiranedimethanol Transformations

The principal reaction of this compound is the cleavage of the epoxide ring. This process is energetically favorable due to the significant ring strain inherent in the three-membered ether structure. The ring-opening can be initiated under either acidic or basic conditions, leading to distinct mechanistic pathways and products.

The regioselectivity and stereochemistry of the ring-opening of unsymmetrical epoxides are highly dependent on the pH of the reaction medium.

Acid-Catalyzed Ring Opening Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen atom. This step makes the oxygen a better leaving group and increases the electrophilic character of the ring carbons. Subsequently, a nucleophile attacks one of the carbon atoms. In the case of unsymmetrical epoxides, this nucleophilic attack generally occurs at the more substituted carbon atom, a regioselectivity that suggests an SN1-like mechanism. However, a discrete carbocation intermediate is not typically formed; the mechanism is considered a hybrid between SN1 and SN2. The attack occurs from the side opposite to the epoxide ring, resulting in an anti-dihydroxylation product with trans stereochemistry.

Base-Catalyzed Ring Opening In a basic environment, a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 reaction. Due to steric considerations, the nucleophilic attack preferentially happens at the less sterically hindered carbon atom. This process forces the epoxide ring to open and results in an inversion of the stereochemistry at the carbon center that is attacked. The high degree of ring strain in the epoxide is the driving force for this reaction, allowing it to proceed even though an alkoxide is typically a poor leaving group. A wide array of nucleophiles, such as hydroxides, amines, and Grignard reagents, can be used to initiate base-catalyzed ring-opening.

| Feature | Acid-Catalyzed Ring Opening | Base-Catalyzed Ring Opening |

|---|---|---|

| Initial Step | Protonation of the epoxide oxygen | Direct nucleophilic attack on a ring carbon |

| Mechanism Type | SN1-like (borderline SN1/SN2) | SN2 |

| Regioselectivity (for unsymmetrical epoxides) | Attack at the more substituted carbon | Attack at the less substituted carbon |

| Stereochemistry | trans (anti-addition) | trans (inversion of configuration at the attack site) |

| Nucleophile Requirement | Can be weak (e.g., H₂O, ROH) | Requires a strong nucleophile (e.g., OH⁻, RO⁻, NH₂) |

Design and Optimization of Catalytic Systems for this compound

Controlling the reactivity of this compound, particularly for producing chiral molecules, necessitates the use of sophisticated catalytic systems. Research has focused on both biocatalysts and synthetic homogeneous and heterogeneous catalysts to achieve high levels of selectivity.

Enzymes offer a green and highly selective alternative to traditional chemical catalysts for transformations involving this compound and its derivatives.

Lipases Lipases (EC 3.1.1.3) are serine hydrolases that have been extensively used for the kinetic resolution of esters derived from this compound. The catalytic mechanism involves a catalytic triad (B1167595) of serine, histidine, and an acidic residue (aspartate or glutamate). The process starts with the activation of the serine hydroxyl group, which then performs a nucleophilic attack on the carbonyl group of the ester substrate, forming a tetrahedral acyl-enzyme intermediate. The enantioselectivity of the hydrolysis is profoundly influenced by the structure of the enzyme's active site, which can be crevice-like, funnel-like, or tunnel-like, and how the substrate fits within it. For instance, in the hydrolysis of meso-oxiranedimethanol diesters, the choice of lipase (B570770) and the length of the ester chain can be "tuned" to optimize the enantiomeric enrichment of the resulting chiral epoxy alcohols. Lipases such as Candida rugosa lipase and Porcine Pancreatic Lipase (PPL) have been successfully employed for these resolutions.

| Enzyme | Application with Oxiranedimethanol Derivatives | Key Findings | Reference |

|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | Hydrolysis of meso-oxiranedimethanol diesters | Reactivity and selectivity are strongly affected by the solvent system. | |

| Candida rugosa Lipase | Hydrolysis of (R,S)-FOP acetate (B1210297) | Excellent conversion and diastereomeric excess were achieved at 40°C and pH 7. | |

| Various microbial and porcine lipases | Hydrolysis of a range of meso-oxiranedimethanol diesters | Ester chain length can be adjusted to achieve optimal enantiomeric enrichment for a given substrate. |

Glycosidases Glycosidases are enzymes that hydrolyze glycosidic bonds but can also be used for their synthesis through transglycosylation under specific conditions. The chemo-enzymatic synthesis of glucosyl derivatives of this compound has been achieved using a combination of glycosidases and lipases. These enzymes operate through either retaining or inverting mechanisms at the anomeric center. By controlling reaction parameters such as water activity, glycosidases can favor synthesis over hydrolysis, providing an elegant route to complex carbohydrate structures from precursors like this compound. Thermophilic glycosidases, in particular, have been used to obtain high yields of selectively deprotected products.

While biocatalysis offers significant advantages, research into traditional catalysis continues to yield novel and efficient methods for epoxide transformations.

Homogeneous Catalysis A key challenge in the chemistry of unsymmetrical epoxides is controlling the site of nucleophilic attack. Recent developments in homogeneous catalysis have shown that the regioselectivity of the ring-opening can be catalyst-controlled rather than substrate-controlled. For example, cationic aluminum salen catalysts have been used for the nucleophilic ring-opening of unbiased trans-epoxides with nitrogen nucleophiles, affording β-amino alcohols with high regioselectivity. Furthermore, sustainable iron-based catalysts are being developed for stereoselective C-H alkylation reactions, which can create both axial and central chirality in a single step. Cobalt-based catalytic systems have also demonstrated the ability to dictate regioselectivity in the ring-opening of epoxides with aryl halides.

Heterogeneous Catalysis Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. Solid acid catalysts like silica-bonded S-sulfonic acid (SBSSA) have been shown to be highly efficient for the regioselective ring-opening of epoxides with amines under solvent-free conditions at room temperature. There is also growing interest in using mesoporous materials, such as Sn-MCM-41, which possess strong Lewis acid sites and can catalyze the conversion of biomass-derived molecules with high selectivity. Iron-based heterogeneous catalysts are also gaining traction as a sustainable and cost-effective option for a variety of organic transformations.

| Catalyst Type | Catalyst Example | Application in Epoxide Chemistry | Key Advantage | Reference |

|---|---|---|---|---|

| Homogeneous | Cationic Aluminum Salen Complex | Catalyst-controlled regioselective ring-opening of trans-epoxides with amines. | High regioselectivity for unbiased substrates. | |

| Homogeneous | Iron-NHC Complex | Stereoselective C-H alkylation to form C-N axial and C-central chirality. | Use of an abundant, non-toxic metal. | |

| Heterogeneous | Silica-bonded S-sulfonic acid (SBSSA) | Regioselective synthesis of β-amino alcohols from epoxides and amines. | Reusable, solvent-free conditions. | |

| Heterogeneous | Sn-MCM-41 | Selective conversion of trioses (related to glycerol (B35011), a potential derivative of this compound). | High activity and selectivity for biomass conversion. |

Impact of Reaction Environment on Catalytic Activity and Selectivity (e.g., solvent effects, pH)

The outcome of catalytic reactions involving this compound is highly sensitive to the surrounding reaction environment. The choice of solvent and the control of pH are critical parameters for optimizing both catalytic activity and product selectivity.

| Solvent System | Effect on PPL-Catalyzed Hydrolysis of Oxirane Acetates | Reference |

|---|---|---|

| Neat Organic Solvents (e.g., diisopropyl ether) | Selective hydrolysis of the (+)-cis isomer. | |

| Organic-Aqueous Biphasic Systems | Selective hydrolysis of the (+)-cis isomer. | |

| Monophasic Organic-Aqueous Systems | Preference for hydrolysis of the (+)-trans isomer. | |

| Aqueous Buffer Solution | Preference for hydrolysis of the (+)-trans isomer; overall rate may be retarded by low substrate solubility. |

pH The pH of the reaction medium is a powerful tool for controlling both chemical and enzymatic transformations. As detailed in Section 5.1.1, the regioselectivity of the chemical ring-opening of the epoxide is directly dictated by whether the conditions are acidic or basic. In biocatalysis, pH is equally critical. The activity of enzymes is highly pH-dependent, as the ionization state of amino acid residues in the catalytic active site must be optimal for the reaction to proceed efficiently. For instance, the hydrolysis of certain β-keto esters using hydrolases can be monitored using a pH indicator, as the formation of the acidic product lowers the pH of the medium. Studies on various enzymes have identified optimal pH ranges for their activity; for example, one study found the optimal pH for a specific lipase to be 7.0, while for a cellulase (B1617823) it was 5.0. For any given enzymatic hydrolysis, operating at the optimal pH is crucial for achieving the maximum reaction rate and yield.

Computational and Theoretical Investigations of 2,3 Oxiranedimethanol Systems

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structure of compounds like 2,3-Oxiranedimethanol. These computational methods provide insights into bond lengths, bond angles, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's stability and reactivity.

For a molecule like this compound, the presence of the strained three-membered oxirane ring and the two hydroxymethyl substituents dictates its key structural and electronic features. The C-C and C-O bonds within the oxirane ring are expected to be longer than those in typical acyclic ethers and alkanes due to ring strain. The C-O-C bond angle within the ring is significantly compressed from the ideal tetrahedral angle, leading to increased electron density on the exterior of the bonds, making them susceptible to nucleophilic attack.

The hydroxymethyl groups introduce polarity and the potential for intramolecular hydrogen bonding. DFT calculations on analogous molecules like glycidol (B123203) have shown that the hydroxyl group can significantly influence the electronic properties of the oxirane ring. nih.gov This interaction occurs through both inductive effects and potential hydrogen bonding between the hydroxyl hydrogen and the oxygen of the oxirane ring.

Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Analogous Oxiranes

| Parameter | Predicted Value |

| C-C (oxirane) bond length | ~1.47 Å |

| C-O (oxirane) bond length | ~1.44 Å |

| C-O-C (oxirane) bond angle | ~60° |

| C-C-O (oxirane) bond angle | ~60° |

| O-H bond length | ~0.96 Å |

| C-O (hydroxyl) bond length | ~1.43 Å |

Note: These values are estimations based on typical values for substituted oxiranes and may vary depending on the specific conformation and computational method.

The distribution of electron density, as calculated by methods such as Natural Bond Orbital (NBO) analysis, would likely show a significant polarization of the C-O bonds in the oxirane ring, with the oxygen atom bearing a partial negative charge and the carbon atoms bearing partial positive charges. This charge distribution is a key factor in predicting the regioselectivity of ring-opening reactions. ic.ac.uk The HOMO is expected to be localized primarily on the oxygen atom of the oxirane ring, reflecting its nucleophilic character, while the LUMO is anticipated to be associated with the antibonding σ* orbitals of the C-O bonds of the ring, indicating their electrophilic nature.

Conformational Analysis and Stability Profiling via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and assessing the relative stability of different conformers. The presence of multiple rotatable bonds (C-C and C-O) in the hydroxymethyl substituents allows for a variety of spatial arrangements.

The key factors governing the conformational preferences of this compound are steric hindrance between the hydroxymethyl groups and the potential for intramolecular hydrogen bonding. MD simulations would likely reveal several low-energy conformers. These conformers would differ in the orientation of the two hydroxymethyl groups relative to the oxirane ring and to each other.

Table 2: Potential Low-Energy Conformers of this compound

| Conformer | Key Feature | Predicted Relative Stability |

| Anti-periplanar | Hydroxymethyl groups are oriented away from each other. | Moderate |

| Syn-clinal (Gauche) | Hydroxymethyl groups are in proximity, allowing for potential intramolecular hydrogen bonding. | High |

| Eclipsed | Hydroxymethyl groups are aligned, leading to steric strain. | Low |

The stability of these conformers can be quantified by calculating the potential energy surface of the molecule as a function of the dihedral angles of the rotatable bonds. MD simulations, by sampling a wide range of conformations over time, can provide a statistical distribution of these conformers, from which their relative populations and thermodynamic properties can be derived. The solvent environment would also be a critical factor, with polar solvents potentially disrupting intramolecular hydrogen bonds in favor of solute-solvent interactions.

Predictive Modeling of Reactivity and Stereoselectivity

Computational modeling is extensively used to predict the reactivity and stereoselectivity of chemical reactions involving epoxides. The ring-opening of the oxirane in this compound is a key reaction, and its outcome can be predicted by analyzing the transition state energies for different reaction pathways.

The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides is a well-studied phenomenon that can be rationalized using computational methods. ic.ac.uk In the case of this compound, while the oxirane ring itself is symmetrically substituted, the presence of the hydroxymethyl groups can influence the accessibility of the two carbon atoms. Under basic or neutral conditions (SN2 mechanism), nucleophilic attack is generally favored at the less sterically hindered carbon atom. Computational models can quantify this steric hindrance and predict the preferred site of attack.

Under acidic conditions (SN1-like mechanism), the reaction proceeds through a protonated epoxide intermediate. The positive charge is better stabilized on the more substituted carbon atom, leading to a more carbocation-like character in the transition state. This would favor nucleophilic attack at the more substituted carbon. DFT calculations can model the protonated species and the corresponding transition states to predict the regioselectivity. ic.ac.uk

The stereoselectivity of the ring-opening is typically anti-addition, resulting from the backside attack of the nucleophile. Computational models can confirm this by locating the transition state geometry, which would show the incoming nucleophile and the leaving group (the oxygen atom of the ring) in an anti-periplanar arrangement.

For reactions involving the hydroxyl groups, such as esterification or etherification, computational models can predict the relative reactivity of the primary alcohols and help in understanding the steric and electronic factors that may differentiate them.

Elucidation of Enzyme-Substrate Interactions through Computational Approaches for this compound

Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are invaluable for understanding how substrates like this compound interact with enzymes. Epoxide hydrolases are a class of enzymes that catalyze the hydrolysis of epoxides to form diols, and they are a likely biological target for this compound.

Molecular docking can be used to predict the binding mode of this compound within the active site of an epoxide hydrolase. ijpsr.com These simulations can identify key interactions, such as hydrogen bonds between the hydroxyl groups of the substrate and amino acid residues in the active site, as well as hydrophobic interactions. The orientation of the oxirane ring within the active site is crucial for the subsequent catalytic reaction.

Table 3: Potential Interacting Residues in an Epoxide Hydrolase Active Site with this compound

| Interaction Type | Potential Residues | Substrate Group Involved |

| Hydrogen Bonding | Asp, Glu, Tyr, Ser, Thr | Hydroxyl groups, Oxirane oxygen |

| Nucleophilic Attack | Asp, His | Oxirane carbon |

| Hydrophobic Interactions | Phe, Trp, Leu, Val | Carbon backbone |

QM/MM simulations can provide a more detailed picture of the enzymatic reaction mechanism. In this approach, the substrate and the key active site residues are treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the modeling of the bond-breaking and bond-forming events during the ring-opening of the epoxide.

These simulations can elucidate the role of specific amino acid residues in catalysis, such as the catalytic dyad or triad (B1167595) that is often involved in the activation of the nucleophile (a water molecule or an amino acid residue) and the protonation of the epoxide oxygen. rsc.org By calculating the energy profile of the reaction pathway, QM/MM methods can determine the rate-limiting step of the enzymatic reaction and provide insights into the origins of the enzyme's catalytic power and stereoselectivity. Computational studies on epoxide hydrolases have been instrumental in understanding their mechanism and substrate specificity.

Advanced Research Applications of 2,3 Oxiranedimethanol As a Chiral Chemical Scaffold

Rational Design and Synthesis of Chiral Building Blocks for Polymer Chemistry

The synthesis of polymers with controlled stereochemistry is a significant goal in polymer science, as the polymer's properties are often critically dependent on its tacticity. Chiral building blocks are essential in creating such stereoregular polymers. 2,3-Oxiranedimethanol serves as a key starting material for the generation of chiral monomers that can be polymerized to yield polymers with unique characteristics.

This compound is a precursor for the synthesis of various epoxide-derived oligomers. While direct oligomerization studies on this compound are not extensively documented in publicly available research, studies on structurally analogous compounds such as cis-2,3-epoxy-1,4-butanediol provide significant insights into its potential reaction pathways. The nucleophilic addition to the epoxide ring is a key reaction. For instance, in the presence of an acid catalyst, the hydroxyl groups of one molecule can attack the epoxide of another, leading to the formation of ether linkages and subsequent oligomerization.

A proposed schematic for the acid-catalyzed oligomerization of this compound could involve the protonation of the epoxide oxygen, followed by nucleophilic attack by a hydroxyl group from another monomer unit. This process can repeat to form linear or branched oligomers. The stereochemistry of the epoxide ring plays a crucial role in determining the stereochemical outcome of the resulting oligomer.

Research on the nucleophilic addition of various nucleophiles to cis-2,3-epoxy-1,4-butanediol has demonstrated the feasibility of forming dimers and higher-order oligomers. oberlin.edu These studies are instrumental in understanding how this compound could behave under similar conditions to produce chiral polyols and oligoethers with controlled molecular weights and stereostructures.

Table 1: Potential Oligomerization Reactions of this compound

| Reaction Type | Catalyst/Conditions | Resulting Linkage | Potential Oligomer Structure |

|---|---|---|---|

| Acid-catalyzed self-condensation | H⁺ | Ether | Linear or branched polyether polyol |

| Base-catalyzed self-condensation | Base (e.g., NaH) | Ether | Linear or branched polyether polyol |

Development of Stereodefined Organic Scaffolds for Materials Science

The quest for new materials with tailored properties has driven the development of highly ordered, three-dimensional structures. The chirality and functionality of this compound make it an attractive building block for the synthesis of such stereodefined organic scaffolds.

Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) are classes of materials characterized by their high porosity and ordered structures, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comdoi.org The properties of these frameworks can be fine-tuned by the choice of their molecular building blocks, which consist of metal nodes and organic linkers.

While direct incorporation of this compound as a primary linker in MOF synthesis is not yet a widely reported strategy, its potential lies in its ability to be converted into a chiral dicarboxylic acid or a similar difunctional linker that can then be used in MOF synthesis. frontiersin.org The installation of chiral linkers is a known strategy for creating chiral MOFs, which have applications in enantioselective separations and catalysis. nih.gov The diol functionality also presents opportunities for post-synthetic modification of existing frameworks.

In the realm of POPs, which are constructed from organic building blocks connected by strong covalent bonds, diepoxides are valuable monomers. northwestern.edu The polymerization of this compound or its derivatives with other multifunctional monomers can lead to the formation of cross-linked, porous polymers with inherent chirality. The epoxide and hydroxyl groups can participate in various polymerization reactions, such as polycondensation and addition polymerizations, to create robust and architecturally complex frameworks.

Integration into Synthetic Cascades for Diversified Chemical Libraries

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation without the isolation of intermediates. wikipedia.org This strategy is highly efficient for the rapid generation of molecular complexity and is a cornerstone of combinatorial chemistry for the creation of diversified chemical libraries for drug discovery and other applications. uomustansiriyah.edu.iqwiley.comslideshare.netrsc.org

The trifunctional nature of this compound (one epoxide and two hydroxyl groups) makes it an ideal substrate for cascade reactions. A nucleophilic attack on the epoxide can trigger a subsequent intramolecular cyclization involving one of the hydroxyl groups, leading to the formation of substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, which are common motifs in biologically active natural products.

For example, a cascade reaction could be initiated by the addition of a nucleophile to the epoxide, followed by an intramolecular etherification. By varying the nucleophile and the reaction conditions, a diverse library of chiral heterocyclic compounds can be generated from this single scaffold. Such a strategy allows for the exploration of a larger chemical space in a more efficient manner compared to traditional linear synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Perspectives and Emerging Research Frontiers in 2,3 Oxiranedimethanol Chemistry

Advancements in Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of 2,3-Oxiranedimethanol, aiming to reduce the environmental footprint of its production. researchgate.net Research is actively pursuing the use of renewable feedstocks, the development of catalytic processes to replace stoichiometric reagents, and the adoption of more environmentally benign reaction conditions.

A primary focus is the transition from petroleum-based starting materials to bio-based alternatives. ijrar.org The exploration of feedstocks derived from biomass, such as glycerol (B35011) (a byproduct of biodiesel production), is a promising avenue. Catalytic routes are being developed to convert these renewable resources into precursors for this compound, thereby reducing the reliance on fossil fuels.

Furthermore, there is a significant push towards the development of highly efficient and recyclable catalysts. ijrar.org This includes both homogeneous and heterogeneous catalysts that can facilitate the epoxidation of appropriate precursors under milder conditions, minimizing energy consumption and waste generation. The concept of atom economy is central to this research, with the goal of designing synthetic pathways where the majority of the atoms from the reactants are incorporated into the final product.

The following table summarizes key areas of advancement in the green synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Synthesis from bio-based materials like glycerol. | Reduced dependence on fossil fuels and lower carbon footprint. |

| Catalysis | Development of recyclable and highly selective catalysts for epoxidation. | Increased reaction efficiency, reduced waste, and lower energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimized by-product formation and more efficient use of resources. |

| Safer Solvents and Auxiliaries | Exploration of water, supercritical fluids, and ionic liquids as reaction media. | Reduced use of volatile organic compounds (VOCs) and associated environmental and health risks. |

Integration of this compound Synthesis with Automated and Flow Chemistry Platforms

The integration of automated systems and flow chemistry platforms is set to revolutionize the synthesis of this compound, offering unprecedented levels of control, efficiency, and scalability. nih.gov Automated flow synthesis enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. soci.org

Flow chemistry, in particular, offers significant advantages for the synthesis of epoxides, which can be highly reactive and require careful temperature control. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks associated with exothermic reactions. nih.gov This enhanced control can lead to the suppression of side reactions and the formation of a cleaner product.

Automated platforms can also be used for high-throughput screening of reaction conditions, catalysts, and substrates, accelerating the optimization of synthetic routes to this compound. syrris.com The integration of in-line analytical techniques allows for real-time monitoring of the reaction progress, enabling rapid adjustments to maintain optimal conditions. mit.edu

The table below outlines the key benefits of integrating automated and flow chemistry platforms in the synthesis of this compound:

| Feature | Advantage in this compound Synthesis |

| Precise Control of Reaction Parameters | Improved yield, selectivity, and product purity. |

| Enhanced Heat and Mass Transfer | Better management of exothermic reactions, leading to increased safety. |

| High-Throughput Experimentation | Rapid optimization of reaction conditions and catalyst screening. |

| In-line Analytics and Real-Time Monitoring | Immediate feedback for process control and optimization. mit.edu |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

Discovery and Engineering of Novel Biocatalysts for Specialized Transformations

Biocatalysis is emerging as a powerful tool in the synthesis of chiral compounds, and its application to this compound holds immense promise. nih.govresearchgate.net The discovery and engineering of novel enzymes, such as monooxygenases and epoxide hydrolases, can provide highly stereoselective routes to enantiomerically pure this compound and its derivatives. nih.gov

Researchers are exploring the vast biodiversity of microorganisms to identify new enzymes with the desired catalytic activity. chemrevlett.com Once identified, these enzymes can be further optimized through protein engineering techniques like directed evolution to enhance their stability, activity, and selectivity for specific substrates. nih.gov

The use of biocatalysts offers several advantages over traditional chemical catalysis, including mild reaction conditions (typically at or near ambient temperature and pressure), high enantioselectivity, and the avoidance of toxic heavy metal catalysts. ijrar.org This aligns with the principles of green chemistry and contributes to the development of more sustainable synthetic processes.

The following table highlights the potential applications of novel biocatalysts in the chemistry of this compound:

| Biocatalyst Type | Application in this compound Chemistry |

| Monooxygenases | Stereoselective epoxidation of di-unsaturated precursors to afford chiral this compound. |

| Epoxide Hydrolases | Kinetic resolution of racemic this compound to produce enantiomerically enriched epoxides and diols. |

| Engineered Enzymes | Tailored biocatalysts with enhanced activity, stability, and substrate specificity for the synthesis of specific this compound derivatives. |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. spectroscopyonline.com Advanced spectroscopic techniques are being increasingly applied for the in-situ monitoring of this compound synthesis, enabling a deeper understanding and more precise control of the reaction process. youtube.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to provide continuous data on the concentration of reactants, products, and by-products. mdpi.commdpi.com This real-time information is crucial for optimizing reaction conditions to maximize yield and minimize the formation of impurities. spectroscopyonline.com

For instance, in-situ FTIR can be used to track the disappearance of the C=C bond of the precursor and the appearance of the characteristic epoxide ring vibrations, providing a direct measure of the reaction progress. frontiersin.org Similarly, in-situ NMR can provide detailed structural information about the species present in the reaction mixture, helping to identify transient intermediates. mdpi.com

The table below summarizes the application of various advanced spectroscopic techniques for in-situ reaction monitoring of this compound synthesis:

| Spectroscopic Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time concentration of functional groups (e.g., C=C, epoxide). frontiersin.org |

| Raman Spectroscopy | Complementary vibrational information, particularly useful for aqueous systems. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on reactants, products, and intermediates. |

| Mass Spectrometry | Identification of reaction components and by-products. |

Design of Next-Generation Chiral Auxiliaries and Ligands Derived from this compound

The unique stereochemical features of this compound make it an attractive scaffold for the design of novel chiral auxiliaries and ligands for asymmetric synthesis. sfu.ca The presence of multiple stereocenters and functional groups in a compact framework allows for the creation of a diverse range of chiral environments.

Researchers are exploring the derivatization of this compound to create new classes of chiral auxiliaries that can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. sfu.ca After the reaction, the auxiliary can be cleaved and recycled.

Similarly, this compound can serve as a building block for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. sfu.ca The rigidity and well-defined stereochemistry of the this compound core can lead to ligands that impart high levels of enantioselectivity in a variety of transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

The following table provides examples of potential applications for chiral auxiliaries and ligands derived from this compound:

| Derivative Type | Potential Application in Asymmetric Synthesis |

| Chiral Auxiliaries | Stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. |

| Chiral Ligands | Enantioselective hydrogenation, epoxidation, and cyclopropanation reactions. |

| Organocatalysts | Asymmetric Michael additions and aldol condensations. |

Exploration of Non-Conventional Reaction Media for Enhanced Selectivity and Efficiency

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and catalyst stability. The exploration of non-conventional reaction media is a key area of research aimed at improving the synthesis of this compound. frontiersin.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated as "green" alternatives to traditional volatile organic solvents. frontiersin.org These solvents have negligible vapor pressure, reducing air pollution and exposure risks. Furthermore, their unique solvent properties, such as high polarity and the ability to dissolve a wide range of compounds, can lead to enhanced reaction rates and selectivities.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another promising class of non-conventional media. scCO₂ is non-toxic, non-flammable, and inexpensive. Its properties can be tuned by adjusting the temperature and pressure, allowing for fine-control over the reaction environment. The use of scCO₂ can also simplify product separation, as it can be easily removed by depressurization.